molecular formula C7H14O3 B042834 Ethyl 3-ethoxypropionate CAS No. 763-69-9

Ethyl 3-ethoxypropionate

Cat. No. B042834
CAS RN: 763-69-9
M. Wt: 146.18 g/mol
InChI Key: BHXIWUJLHYHGSJ-UHFFFAOYSA-N
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Patent
US04789706

Procedure details

In order to prepare the test coating, 100 grams of the above oligomer were mixed with 0.1 gram of T-12 tin catalyst, and 20 grams of EEP solvent. A second component was prepared from 126.4 grams of isocyanate multifunctional oligomer biurets formed by the reaction product between hexamethylene diisocyanate and water and 20 g of EEP solvent. Three mil wet films were cast from the mixed components which dried hard in two hours and had a Sward hardness of 10 in 24 hours.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
above oligomer
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
126.4 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].[N-:11]=[C:12]=[O:13]>[Sn].O>[CH2:4]([N:11]=[C:12]=[O:13])[CH2:5][CH2:6][CH2:6][CH2:5][CH2:4][N:11]=[C:12]=[O:13].[CH3:1][CH2:2][O:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7] |^3:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
above oligomer
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
Quantity
126.4 g
Type
reactant
Smiles
[N-]=C=O
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
CCOCCC(=O)OCC
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Sn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCN=C=O)N=C=O
Name
Type
product
Smiles
CCOCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 300%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04789706

Procedure details

In order to prepare the test coating, 100 grams of the above oligomer were mixed with 0.1 gram of T-12 tin catalyst, and 20 grams of EEP solvent. A second component was prepared from 126.4 grams of isocyanate multifunctional oligomer biurets formed by the reaction product between hexamethylene diisocyanate and water and 20 g of EEP solvent. Three mil wet films were cast from the mixed components which dried hard in two hours and had a Sward hardness of 10 in 24 hours.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
above oligomer
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
126.4 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].[N-:11]=[C:12]=[O:13]>[Sn].O>[CH2:4]([N:11]=[C:12]=[O:13])[CH2:5][CH2:6][CH2:6][CH2:5][CH2:4][N:11]=[C:12]=[O:13].[CH3:1][CH2:2][O:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7] |^3:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
above oligomer
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
Quantity
126.4 g
Type
reactant
Smiles
[N-]=C=O
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
CCOCCC(=O)OCC
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Sn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCN=C=O)N=C=O
Name
Type
product
Smiles
CCOCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 300%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.